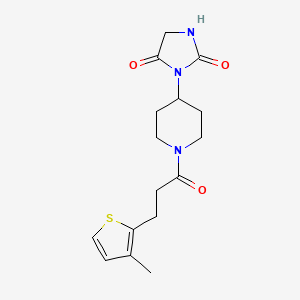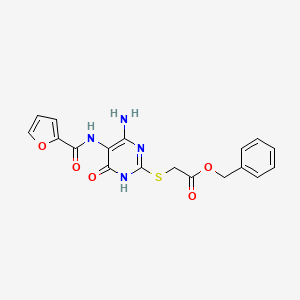![molecular formula C24H22N4O2 B2627540 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428348-20-2](/img/structure/B2627540.png)
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis and Derivatives : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the one you mentioned, have been actively synthesized and studied due to their potential biological and chemical applications. For instance, a series of these derivatives were synthesized to investigate their role as potential agents against A549 lung cancer cells. The study highlighted that compounds with specific groups, like the 4-chlorophenyl group at the pyrazole moiety, demonstrated significant inhibitory effects, indicating a potential pathway for therapeutic applications (Zhang et al., 2008).
Chemical Behavior and Applications : The chemical behavior of pyrazole derivatives has been a subject of extensive research. For example, novel pyrazole derivatives have been synthesized from specific precursor compounds, leading to the formation of derivatives like pyrazolecarboxylic acid and pyridazinone derivatives. The study of these derivatives is significant for understanding their chemical properties and potential applications in medicinal and agricultural fields (Şener et al., 2004).
Biological and Pharmaceutical Research
Potential in Cancer Treatment : The synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives indicate their potential as agents against specific cancer cell lines. One study found that these derivatives could inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner, suggesting their potential role in developing new cancer therapies (Zhang et al., 2008).
Antibacterial and Antifungal Activity : Some pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. The compounds were evaluated against organisms like E. coli and P. aeruginosa, demonstrating certain derivatives' effectiveness in inhibiting microbial growth. This indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Material Science and Chemistry
Synthetic Methodologies and Chemical Space : The exploration of novel synthetic methodologies has led to the successful synthesis of unconquered bicyclic heteroaromatic rings with potential applications in biology and material science. This research contributes significantly to expanding chemical diversity and understanding complex molecular structures (Thorimbert et al., 2018).
properties
IUPAC Name |
2-(2-methylphenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-2-3-6-20(17)21-15-22-24(30)26(13-14-28(22)25-21)16-18-8-10-19(11-9-18)27-12-4-7-23(27)29/h2-3,5-6,8-11,13-15H,4,7,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVHGEFZXUPWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



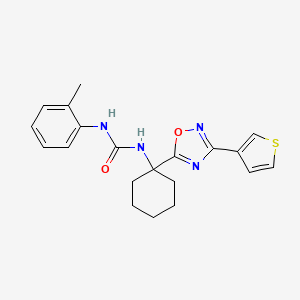
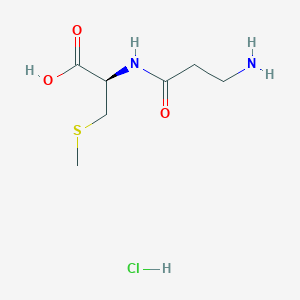
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
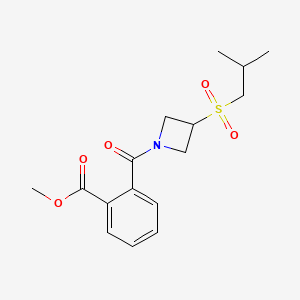
![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)
![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)
